Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Ethyl 7-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, are likely applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as peroxides or oxygen in the presence of catalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original bicyclic structure, which can be further utilized in synthetic applications.
Scientific Research Applications
Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with molecular targets within biological systems. The bicyclic structure allows for specific binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in the synthesis of natural products.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features and applications in organic synthesis.
Uniqueness: Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific functional groups and the presence of an ethyl ester moiety, which can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered interest for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with a nitrogen atom, which is crucial for its biological interactions. The compound's ethyl ester functional group and carboxylic acid moiety enhance its chemical reactivity, making it a versatile candidate in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with biological receptors. The compound's unique bicyclic structure allows it to fit into receptor binding sites, potentially modulating receptor activity and influencing various molecular pathways. This interaction can lead to significant pharmacological effects, including analgesic and neuroactive properties.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Neuroactive Effects
Studies have shown that this compound may have therapeutic effects in neurological conditions, potentially acting as a neuroprotective agent or modulating neurotransmitter systems. The specific stereochemistry of the compound plays a crucial role in these interactions, influencing its pharmacological profile .
Analgesic Potential
Given its structural characteristics, this compound has been explored for its analgesic properties. The compound's ability to interact with pain pathways may offer new avenues for pain management therapies.
Study on Antimicrobial Activity
A recent study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics.
Neuroprotective Mechanisms
In vitro assays have indicated that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings support further investigation into its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
7-Azabicyclo[2.2.1]heptan-2-one | Bicyclic ketone | Neuroactive |
Ethyl 3-pyrrolidinecarboxylate | Pyrrolidine derivative | Antimicrobial |
1-Azabicyclo[3.3.0]octan-3-one | Bicyclic amine | Analgesic |
This table illustrates the diversity of biological activities among compounds with similar structural features, highlighting the unique properties of this compound.
Properties
IUPAC Name |
ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-3-7(10-9)4-6-9/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMAUYFPUWGWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(N1)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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